Mag-Fura-2 AM
Description
Significance of Intracellular Ion Dynamics in Cellular Physiology
The precise regulation of intracellular ion concentrations, known as ion homeostasis, is critical for the normal functioning and survival of all cells. numberanalytics.com Ions such as potassium, sodium, and chloride establish electrochemical gradients that are essential for processes like nerve signal transmission, muscle contraction, and maintaining cellular volume. oxinst.comfz-juelich.demdpi.com The movement of these ions across cell membranes, mediated by a host of channels and pumps, governs cellular excitability and provides the driving force for the transport of other molecules. numberanalytics.com
Magnesium, the most abundant divalent cation within cells, plays a particularly multifaceted role. biologists.comderangedphysiology.com It is indispensable for a multitude of enzymatic reactions, especially those involving ATP, the primary energy currency of the cell. biologists.comportlandpress.com Furthermore, magnesium is crucial for DNA synthesis, protein synthesis, the regulation of the cell cycle, and maintaining the structural integrity of ribosomes and nucleic acids. biologists.comderangedphysiology.comthermofisher.com Dysregulation of intracellular magnesium has been linked to various pathological conditions, highlighting its importance in both health and disease. portlandpress.comfrontiersin.org
Evolution of Fluorescent Indicators for Intracellular Ion Measurement
The ability to measure the concentration of specific ions within living cells has been a long-standing goal in biology. horiba.com Early methods were often invasive and lacked the temporal and spatial resolution needed to capture the rapid and localized changes in ion concentrations that characterize many cellular signaling events. The development of fluorescent indicators revolutionized the field by providing a non-invasive way to monitor these dynamics. horiba.comnih.gov
The initial fluorescent probes were often single-wavelength indicators, whose fluorescence intensity changed upon binding to the target ion. However, these probes were susceptible to artifacts arising from variations in dye concentration, cell volume, and excitation light intensity. horiba.com A major breakthrough came in the 1980s with the introduction of ratiometric indicators, such as Fura-2 for calcium, developed by Roger Tsien and colleagues. horiba.comfrontiersin.orgnih.gov These dyes exhibit a shift in their excitation or emission wavelength upon ion binding, allowing for the calculation of ion concentration based on the ratio of fluorescence intensities at two different wavelengths. horiba.com This ratiometric approach corrects for many of the artifacts associated with single-wavelength dyes, enabling more accurate and quantitative measurements. horiba.com The development of these indicators, particularly those based on the BAPTA chelator, marked a milestone in the study of intracellular signaling. frontiersin.orgnih.gov
Mag-Fura-2-Acetoxymethyl Ester as a Specialized Fluorescent Probe
Within this evolving landscape of fluorescent indicators, Mag-fura-2 emerged as a specialized tool for the measurement of intracellular magnesium.
Mag-fura-2, also known as Furaptra, was developed as an analogue of the highly successful calcium indicator, Fura-2. thermofisher.comacs.org Its design was based on the same 6-amino-2-oxazolyl benzofuran (B130515) fluorophore core that characterizes the fura family of sensors. acs.org The key modification was the incorporation of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelating motif, which confers a higher selectivity for magnesium ions over calcium ions. rsc.org This structural similarity to Fura-2 means that Mag-fura-2 shares similar spectral properties, undergoing a shift in its excitation wavelength upon binding to magnesium. sigmaaldrich.combiotium.com
The acetoxymethyl (AM) ester form of Mag-fura-2 is a cell-permeant version of the dye. The addition of the AM ester groups masks the negative charges of the molecule, allowing it to passively diffuse across the cell membrane. frontiersin.orgsigmaaldrich.com Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-impermeant Mag-fura-2 in the cytoplasm, where it can report on the local magnesium concentration. sigmaaldrich.com
The primary application of Mag-fura-2-acetoxymethyl ester is the ratiometric measurement of intracellular free magnesium concentrations. sigmaaldrich.comglpbio.com Its spectral properties, which closely resemble those of Fura-2, make it suitable for use in fluorescence microscopy. sigmaaldrich.com Upon binding to magnesium, the excitation maximum of Mag-fura-2 shifts from approximately 369 nm to 330 nm, while the emission remains centered around 510 nm. biotium.combiotium.com By measuring the ratio of fluorescence emission when excited at these two wavelengths, researchers can calculate the intracellular magnesium concentration. oup.com
Due to its design, Mag-fura-2 is particularly useful for studying physiological processes where changes in intracellular magnesium are expected. These include investigations into enzymatic activity, DNA synthesis, hormonal secretion, and muscle contraction. thermofisher.comthermofisher.com While it does bind to calcium, its affinity for calcium is significantly lower than that of Fura-2, making it more selective for magnesium under typical physiological conditions. biotium.combiotium.com However, this property has also been exploited in some studies to measure large, transient increases in calcium concentration that might saturate high-affinity calcium indicators. biotium.comnih.gov
Research Findings and Properties of Mag-fura-2
| Property | Value | Source(s) |
| Ion Selectivity | Selective for Mg²⁺ over other bivalent ions like Zn²⁺, Cu²⁺, and Ca²⁺. | bio-techne.comrndsystems.com |
| Mg²⁺ Dissociation Constant (Kd) | 1.9 mM | biotium.comglpbio.combiotium.comthermofisher.com |
| Ca²⁺ Dissociation Constant (Kd) | 25 µM | bio-techne.comrndsystems.com |
| Excitation Maxima (λex) | ~369 nm (Mg²⁺-free) to ~330-336 nm (Mg²⁺-bound) | biotium.comglpbio.comaatbio.com |
| Emission Maximum (λem) | ~505-511 nm | bio-techne.comrndsystems.comaatbio.com |
| Form | Acetoxymethyl (AM) ester for cell permeability. | sigmaaldrich.com |
| Application | Description | Source(s) |
| Intracellular Magnesium Measurement | Ratiometric measurement of free Mg²⁺ concentrations in various cell types. | sigmaaldrich.comglpbio.comoup.com |
| ATP Consumption/Production | Can be used as an indirect indicator of ATP dynamics. | bio-techne.comrndsystems.com |
| High Calcium Concentration Measurement | Useful for detecting large, transient Ca²⁺ spikes that may saturate high-affinity indicators. | biotium.combiotium.comnih.gov |
| Fluorescence Microscopy | Well-suited for ratio-imaging microscopy due to its excitation shift. | thermofisher.com |
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDUVTXECKTHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156339 | |
| Record name | Mag-fura-2-acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130100-20-8 | |
| Record name | Mag-fura-2-acetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mag-fura-2-acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Principles of Mag Fura 2 Acetoxymethyl Ester As an Ion Indicator
Cellular Uptake and Intracellular Processing
The journey of Mag-fura-2 AM from the extracellular environment to becoming an active intracellular indicator involves two critical steps: crossing the cell membrane and subsequent enzymatic modification.
Role of the Acetoxymethyl Ester Moiety in Membrane Permeability
The native form of Mag-fura-2 is a pentacarboxylate anion, which, due to its negative charges, cannot passively diffuse across the hydrophobic lipid bilayer of the cell membrane. ahajournals.orgaatbio.com To overcome this limitation, the carboxyl groups are masked with acetoxymethyl (AM) esters. This modification neutralizes the negative charges and increases the molecule's hydrophobicity, transforming it into a membrane-permeant derivative. aatbio.comionbiosciences.com This uncharged, more lipophilic form, this compound, can readily cross cellular membranes and enter the cytoplasm. ahajournals.orgaatbio.comwikipedia.org This strategy of using AM esters is a common and effective method for loading a variety of fluorescent indicators into living cells. aatbio.comionbiosciences.comresearchgate.net
The efficiency of this uptake can sometimes be enhanced by the use of a mild, non-ionic detergent like Pluronic® F-127, which aids in dispersing the water-insoluble this compound. sigmaaldrich.combiotium.com
Intracellular Esterase Activity and Dye Trapping
Once inside the cell, the AM ester groups of this compound are recognized and cleaved by ubiquitous, nonspecific intracellular esterases. ahajournals.orgaatbio.comwikipedia.orgoup.com This enzymatic hydrolysis removes the acetoxymethyl groups, regenerating the original, negatively charged Mag-fura-2 molecule. ahajournals.orgwikipedia.org In this state, the indicator becomes membrane-impermeant and is effectively trapped within the cell, where it can act as an ion sensor. ahajournals.orgionbiosciences.comrndsystems.com In some cell types, organic anion transporters may actively extrude the hydrolyzed dye, which can be mitigated by the use of transporter inhibitors like probenecid (B1678239). sigmaaldrich.combiotium.com
In certain experimental contexts, such as permeabilized cells or isolated organelles where endogenous esterase activity might be insufficient, exogenous carboxylesterase may be required to facilitate the cleavage of the AM ester and trap the indicator. researchgate.net
Fluorescence Response Mechanism Upon Ion Binding
The utility of the trapped Mag-fura-2 lies in its ability to signal the concentration of free Mg²⁺ through distinct changes in its fluorescence, a process that is quantified using ratiometric techniques.
Ratiometric Fluorescence Excitation Spectroscopy
Mag-fura-2 is a ratiometric indicator, meaning that the ratio of its fluorescence intensity when excited at two different wavelengths changes in response to ion binding. sigmaaldrich.comthermofisher.com This is a significant advantage over single-wavelength indicators because the ratio measurement cancels out artifacts arising from variations in dye concentration, cell thickness, or photobleaching, allowing for more quantitative and reliable measurements of ion concentrations. wikipedia.orgpsu.edu
For Mag-fura-2, the fluorescence emission is typically monitored at a single wavelength (around 505-510 nm), while the excitation wavelength is alternated between two specific points. sigmaaldrich.comaatbio.com The ratio of the fluorescence intensities at these two excitation wavelengths is then used to calculate the ion concentration. wikipedia.orgresearchgate.net
Spectroscopic Shifts Upon Magnesium and Calcium Binding
Upon binding to Mg²⁺, Mag-fura-2 exhibits a significant shift in its excitation spectrum. thermofisher.comrsc.org The excitation maximum shifts from approximately 369 nm in the absence of Mg²⁺ to around 330-336 nm when saturated with the ion. psu.eduaatbio.comrsc.org This hypsochromic (blue) shift is the basis for the ratiometric measurement. nih.gov
It is important to note that Mag-fura-2 also binds to calcium ions (Ca²⁺), and this binding produces a similar spectral response. thermofisher.comnih.gov While it was originally developed as a magnesium indicator, it is also frequently used as a low-affinity Ca²⁺ probe. thermofisher.comacs.org The dissociation constant (Kd) for Mg²⁺ is approximately 1.9 mM, while for Ca²⁺ it is around 25 µM, indicating a higher affinity for calcium. thermofisher.commdpi.comnih.gov This cross-reactivity means that changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements, a factor that must be considered in experimental design. psu.edunih.gov
| Ion | Dissociation Constant (Kd) | Excitation Max (Ion-free) | Excitation Max (Ion-bound) | Emission Max |
| Mg²⁺ | ~1.9 mM thermofisher.commdpi.com | ~369 nm psu.edursc.org | ~330-336 nm psu.eduaatbio.comrsc.org | ~505 nm aatbio.com |
| Ca²⁺ | ~25 µM nih.gov | ~369 nm psu.edu | ~330 nm nih.gov | ~505 nm nih.gov |
Proposed Mechanisms of Fluorophore-Ion Interaction (e.g., Photoinduced Electron Transfer, Intramolecular Charge Transfer)
The observed spectral shifts upon ion binding are rooted in fundamental photophysical processes. The leading proposed mechanisms involve Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
In the metal-free form, the Mag-fura-2 molecule can undergo a strong intramolecular charge transfer upon excitation by light. nih.gov This ICT process is significantly suppressed when a metal ion like Mg²⁺ or Ca²⁺ binds to the chelating site of the molecule. nih.gov The binding of the cation reduces the electron-donating character of the ion-binding moiety, leading to the observed blue shift in the absorption and excitation spectra. nih.govrsc.org This suppression of ICT results in a different excited state, which is predominantly a locally excited state within the fluorophore's core structure. nih.gov
The fluorescence enhancement observed upon ion binding can also be explained by the blockage of a photoinduced electron transfer (PET) process. In the absence of the target ion, a PET pathway can quench the fluorescence of the probe. rsc.org When the ion binds, this quenching pathway is inhibited, leading to a significant increase in fluorescence intensity. rsc.org
Ion Selectivity and Binding Characteristics
The utility of Mag-fura-2 as a fluorescent indicator is fundamentally determined by its affinity and selectivity for various ions. While primarily recognized as a magnesium (Mg²⁺) indicator, its interactions with other cations, particularly calcium (Ca²⁺), are critical considerations in experimental design and data interpretation.
Affinity for Magnesium Ions
Mag-fura-2, also known as Furaptra, exhibits a moderate affinity for magnesium ions. rsc.orgigem.org Its dissociation constant (Kd) for Mg²⁺ is most commonly reported to be in the millimolar (mM) range. Specifically, values of 1.9 mM and 2.7 mM have been documented. rsc.orgnih.gov This particular affinity range is physiologically relevant, as the typical intracellular free Mg²⁺ concentration in most mammalian cells is between 0.5 mM and 0.7 mM. rsc.org The design of Mag-fura-2, which incorporates an o-aminophenol-N,N,O-triacetic acid (APTRA) chelating group, allows for this specific binding and subsequent real-time monitoring of Mg²⁺ concentration changes within living cells. rsc.orgworktribe.com
Upon binding to Mg²⁺, Mag-fura-2 undergoes a significant shift in its absorption and excitation spectra. The maximum absorption wavelength shifts from 369 nm in its Mg²⁺-free state to approximately 330 nm when saturated with Mg²⁺. rsc.org This ratiometric property is a key advantage, allowing for more precise measurements of ion concentrations.
Cross-Reactivity and Affinity for Calcium Ions
A significant characteristic of Mag-fura-2 is its considerable cross-reactivity with calcium ions. In fact, it displays a substantially higher affinity for Ca²⁺ than for Mg²⁺. worktribe.com The dissociation constant (Kd) for Ca²⁺ is in the micromolar (µM) range, with a frequently cited value of 25 µM. nih.govrndsystems.comtargetmol.com Some studies have reported slightly different Kd values for Ca²⁺, such as approximately 20 µM and 53 µM. worktribe.comresearchgate.net This high affinity for Ca²⁺ means that in environments where both ions are present, Ca²⁺ can compete with Mg²⁺ for the binding sites on the Mag-fura-2 molecule. rsc.org
Despite this, Mag-fura-2 can still be effectively used to measure Mg²⁺ in most cells. This is because the resting intracellular concentration of free Ca²⁺ is typically in the high nanomolar (nM) to low micromolar (µM) range, which is two to three orders of magnitude lower than that of Mg²⁺. worktribe.com However, in experimental conditions where intracellular Ca²⁺ levels are expected to rise significantly, the potential for interference with Mg²⁺ measurements must be carefully considered. nih.gov The binding of Ca²⁺ also induces a spectral shift in Mag-fura-2; when Ca²⁺ is bound, the peak excitation wavelength is 329 nm, while the Ca²⁺-free form has a peak excitation of 369 nm. igem.orgnih.gov
Interactive Data Table: Mag-fura-2 Dissociation Constants for Mg²⁺ and Ca²⁺
| Ion | Dissociation Constant (Kd) | Reference |
| Mg²⁺ | 1.9 mM | nih.gov |
| Mg²⁺ | 2.7 mM | rsc.org |
| Ca²⁺ | ~20 µM | researchgate.netbiomedres.us |
| Ca²⁺ | 25 µM | nih.govrndsystems.comtargetmol.com |
| Ca²⁺ | 53 µM | worktribe.com |
Interactions with Other Divalent Cations (e.g., Zn²⁺, Co²⁺, Ni²⁺, Cd²⁺)
Mag-fura-2 is known to bind to a variety of other divalent cations besides Mg²⁺ and Ca²⁺, including zinc (Zn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺). researchgate.netnih.gov The binding of these transition metals can also lead to changes in the fluorescence properties of the indicator. For instance, the binding of Zn²⁺ or Cd²⁺ results in a fluorescence excitation spectrum with a maximum wavelength of about 330 nm. nih.gov In contrast, the binding of Co²⁺, Mn²⁺, or Ni²⁺ tends to quench the fluorescence of Mag-fura-2. nih.gov
The affinity of Mag-fura-2 for these other divalent cations has been determined in some studies. For example, the binding constant with Zn²⁺ has been reported. nih.gov It is important to note that a 1:1 binding stoichiometry between the metal ion and Mag-fura-2 has been confirmed for all these cations. nih.gov In specific experimental contexts, such as studies involving the transport of these metals, the interaction with Mag-fura-2 must be accounted for. nih.gov
Methodological Approaches for Utilizing Mag Fura 2 Acetoxymethyl Ester in Research
Preparation and Handling of Mag-Fura-2-Acetoxymethyl Ester Solutions
Proper preparation and handling of Mag-fura-2 AM solutions are foundational to the success of any experiment utilizing this fluorescent probe. Due to its chemical nature, specific considerations for solvents and storage are necessary to maintain its efficacy.
This compound is a cell-permeant dye that is initially dissolved in a stock solution before being diluted to a working concentration for cell loading. sigmaaldrich.comthermofisher.com
Stock Solutions: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. sigmaaldrich.comaatbio.comrndsystems.com The concentration of these stock solutions typically ranges from 1 to 10 mM. sigmaaldrich.commedchemexpress.comglpbio.com It is critical to use anhydrous DMSO as the acetoxymethyl (AM) esters are susceptible to hydrolysis. thermofisher.comglpbio.com To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C, protected from light. aatbio.comaatbio.commedkoo.com Under these conditions, the stock solutions can be stable for several months. aatbio.com
Working Solutions: On the day of the experiment, the DMSO stock solution is thawed and diluted into a physiological buffer to create a working solution. sigmaaldrich.comaatbio.com Common buffers include Hanks and Hepes buffer (HHBS) or Krebs-Ringer-HEPES-glucose buffer. sigmaaldrich.comaatbio.combiotium.com The final concentration of this compound in the working solution is typically in the range of 1 to 10 µM, with 4-5 µM being a common starting point for many cell lines. sigmaaldrich.comaatbio.commedchemexpress.com However, the optimal concentration must be determined empirically for each specific cell type and experimental condition. sigmaaldrich.comaatbio.comaatbio.com
Table 1: Recommended Concentrations for this compound Solutions
| Solution Type | Recommended Solvent | Typical Concentration Range |
|---|---|---|
| Stock Solution | Anhydrous DMSO | 1 - 10 mM |
| Working Solution | Physiological Buffer (e.g., HHBS) | 1 - 10 µM |
The process of loading this compound into cells requires careful optimization of incubation conditions and may be enhanced by the use of facilitating agents.
Cells are typically incubated with the this compound working solution for a period ranging from 15 to 60 minutes. sigmaaldrich.comaatbio.comthermofisher.com The optimal incubation time can vary depending on the cell type and temperature. thermofisher.combiotium.com Incubation is often carried out at 37°C to promote dye uptake. sigmaaldrich.comaatbio.comnih.gov However, some protocols suggest incubating at room temperature to minimize the compartmentalization of the dye within organelles. thermofisher.combiotium.com Longer incubation times, exceeding one hour, may improve signal intensity in certain cell lines. sigmaaldrich.comaatbio.com Following incubation, cells are washed to remove excess dye from the extracellular medium. thermofisher.com A subsequent incubation period of around 30 minutes is often included to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active, fluorescent form of the dye inside the cell. thermofisher.com
To improve the aqueous solubility of the lipophilic this compound and facilitate its dispersion in the aqueous loading buffer, a non-ionic detergent such as Pluronic® F-127 is frequently used. aatbio.combiotium.comoup.com Pluronic® F-127 helps to prevent the dye from precipitating in the working solution and promotes a more uniform loading of cells. biotium.comhellobio.com Typically, a 20% stock solution of Pluronic® F-127 in DMSO is prepared, and a small volume is added to the this compound working solution, often resulting in a final concentration of around 0.04%. sigmaaldrich.comaatbio.combiotium.com
Table 2: Typical Incubation Parameters for this compound Loading
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Incubation Time | 15 - 60 minutes | Allows for dye uptake into cells. |
| Incubation Temperature | Room Temperature to 37°C | Higher temperatures can increase loading speed but may also increase compartmentalization. |
| Post-Loading Incubation | ~30 minutes | Allows for complete de-esterification of the dye by intracellular esterases. |
| Facilitating Agent | Pluronic® F-127 (e.g., 0.04%) | Increases aqueous solubility of this compound and ensures even distribution. |
Strategies for Mitigating Dye Efflux and Compartmentalization
Two common challenges encountered when using AM ester dyes are their active removal from the cell and their sequestration into subcellular compartments.
Once the AM groups are cleaved, the resulting Mag-fura-2 free acid is a charged molecule. researchgate.net In many cell types, this anionic form of the dye can be actively extruded from the cytoplasm by organic anion transporters. biotium.comnih.govbiotium.com This dye leakage leads to a diminishing fluorescent signal over time and can complicate long-term imaging experiments. biotium.combiotium.com To counteract this, an organic anion transporter inhibitor, such as probenecid (B1678239), is often included in the experimental buffer. biotium.comhellobio.combiotium.com Probenecid can block the efflux of the dye, leading to better intracellular retention and a more stable fluorescent signal. fishersci.comnih.gov The working concentration of probenecid typically ranges from 0.5 to 2.5 mM. aatbio.comnih.govselleckchem.com The effectiveness of probenecid can vary between cell types, and its use should be validated for each experimental system. researchgate.net
Dye compartmentalization, the sequestration of the indicator into organelles like mitochondria or vacuoles, is another potential issue that can interfere with the accurate measurement of cytosolic magnesium levels. biotium.comnih.govnih.gov This can be particularly problematic when incubating at higher temperatures. biotium.com Strategies to minimize compartmentalization include lowering the incubation temperature and using the lowest effective dye concentration. thermofisher.combiotium.com
Addressing Intracellular Compartmentalization Artifacts
A significant challenge in the use of Mag-fura-2-acetoxymethyl (AM) ester is its tendency to compartmentalize within intracellular organelles, particularly mitochondria. This can lead to artifacts in the measurement of cytosolic free magnesium concentration ([Mg²⁺]i) because the fluorescence signal will not accurately reflect the cytosolic environment. thermofisher.comnih.govnih.gov The acetoxymethyl ester form of the dye, which renders it membrane-permeant, can be incompletely hydrolyzed by cytosolic esterases. This can result in the accumulation of the dye or its lipophilic metabolites within the membranes of organelles. nih.govnih.govjneurosci.org
Several strategies can be employed to mitigate these compartmentalization artifacts:
Lowering Incubation Temperature: Incubating cells with this compound at room temperature instead of 37°C can help reduce the rate of dye compartmentalization into organelles like mitochondria. thermofisher.combiotium.com
Minimizing Incubation Time: Using the shortest possible incubation time that still allows for adequate dye loading can limit the extent of sequestration. aatbio.com
Use of Pluronic F-127: This nonionic detergent is often used to aid in the solubilization of the AM ester in aqueous media, which can promote a more uniform distribution of the dye within the cytoplasm. aatbio.comnih.govnih.gov
Post-loading Incubation: Allowing for a de-esterification period of 30 minutes or more after loading enables more complete cleavage of the AM esters by intracellular esterases, ensuring the dye is in its hydrophilic, ion-sensitive form and less prone to sequestration. thermofisher.comnih.gov
Chemical Permeabilization: In some experimental setups, the plasma membrane can be selectively permeabilized using detergents like digitonin (B1670571). This allows the cytosolic pool of the dye to be washed away, leaving only the signal from the compartmentalized dye, which can then be accounted for or studied directly. jneurosci.orgberkeley.edu
It is crucial for researchers to be aware of the potential for compartmentalization and to validate the intracellular distribution of Mag-fura-2 in their specific cell type. This can be achieved through techniques like fluorescence microscopy to visually inspect for non-homogenous dye distribution. nih.gov
Quantitative Fluorescence Measurement Techniques
Ratiometric Imaging using Fluorescence Microscopy (Widefield, Confocal)
Mag-fura-2 is a ratiometric indicator, meaning the concentration of magnesium is determined from the ratio of fluorescence intensities at two different excitation wavelengths. psu.edu This approach offers significant advantages over single-wavelength indicators, as it corrects for variations in dye concentration due to unequal loading, leakage, photobleaching, or changes in cell path length. psu.edu
The principle of ratiometric imaging with Mag-fura-2 lies in its spectral shift upon binding to Mg²⁺. The dye is typically excited at approximately 340 nm and 380 nm, while the emission is monitored around 510 nm. aatbio.comsigmaaldrich.comrsc.org The fluorescence intensity at 340 nm increases upon Mg²⁺ binding, while the intensity at 380 nm decreases. oup.comoup.com The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is then used to calculate the intracellular Mg²⁺ concentration. oup.comnih.gov
Both widefield and confocal fluorescence microscopy are employed for ratiometric imaging with Mag-fura-2. fluorofinder.comrndsystems.com
Widefield Fluorescence Microscopy: This technique illuminates the entire field of view, allowing for rapid acquisition of images from a large population of cells. It is well-suited for studying dynamic changes in [Mg²⁺]i across many cells simultaneously.
Confocal Fluorescence Microscopy: Confocal microscopy provides optical sectioning, which eliminates out-of-focus light and allows for the visualization of [Mg²⁺]i within specific subcellular regions with high spatial resolution. This is particularly useful for investigating Mg²⁺ signaling in organelles or for mitigating the effects of compartmentalization by focusing on the cytoplasm. thermofisher.com
The choice between widefield and confocal microscopy depends on the specific research question, with widefield offering higher temporal resolution for population studies and confocal providing superior spatial resolution for subcellular analyses.
Spectrofluorometry and Microplate Reader Applications
Spectrofluorometry provides a method to measure the average [Mg²⁺]i from a population of cells in suspension. nih.gov In this technique, a cuvette containing Mag-fura-2-loaded cells is placed in a spectrofluorometer, and the fluorescence emission at approximately 510 nm is measured while alternating the excitation wavelength between 340 nm and 380 nm. oup.com The resulting ratio of fluorescence intensities is then used to determine the average [Mg²⁺]i for the entire cell population.
Microplate readers offer a high-throughput adaptation of this principle, enabling the simultaneous measurement of [Mg²⁺]i in multiple samples. aatbio.comhellobio.com Cells are cultured in microplates (e.g., 96-well or 384-well plates) and loaded with this compound. nih.govnih.gov The plate reader is programmed to sequentially excite each well at 340 nm and 380 nm and record the emission at 510 nm. sigmaaldrich.com This approach is particularly valuable for screening large numbers of compounds for their effects on intracellular magnesium homeostasis. nih.gov
Table 1: Comparison of Measurement Techniques for Mag-fura-2
| Technique | Principle | Advantages | Disadvantages | Primary Application |
|---|---|---|---|---|
| Widefield Microscopy | Ratiometric imaging of adherent cells or tissues. | High temporal resolution, simultaneous imaging of many cells. | Out-of-focus light can reduce image quality. | Dynamic studies of [Mg²⁺]i in cell populations. |
| Confocal Microscopy | Optical sectioning for high-resolution ratiometric imaging. | High spatial resolution, reduces out-of-focus light, allows subcellular imaging. thermofisher.com | Slower acquisition speed, potential for increased phototoxicity. | Subcellular [Mg²⁺]i measurements, detailed spatial analysis. |
| Spectrofluorometry | Measures average fluorescence ratio from a cell suspension. | High sensitivity, provides an average measurement for a large cell population. | Lacks single-cell resolution, susceptible to artifacts from cell settling. | Population-level measurements of [Mg²⁺]i dynamics. |
| Microplate Reader | High-throughput measurement of fluorescence ratio in multi-well plates. | High throughput, suitable for screening large libraries of compounds. nih.gov | Provides population-averaged data per well, less kinetic detail than microscopy. | Drug discovery and high-throughput screening assays. |
Calibration Methodologies for Intracellular Ion Concentration Determination
To convert the measured fluorescence ratio into an absolute intracellular Mg²⁺ concentration, a calibration procedure is necessary. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which correspond to the dye in its ion-free and ion-saturated states, respectively.
In situ calibration is the preferred method as it accounts for the specific intracellular environment which can influence the dye's properties. thermofisher.com This typically involves treating the cells at the end of an experiment with an ionophore to equilibrate intracellular and extracellular Mg²⁺ concentrations.
A common in situ calibration protocol involves the following steps:
Determination of Rmax: After the experimental measurements, the cells are exposed to a high concentration of Mg²⁺ in the presence of an ionophore that transports Mg²⁺, such as 4-bromo A-23187 or ionomycin. thermofisher.comthermofisher.com This saturates the intracellular Mag-fura-2 with Mg²⁺, yielding the Rmax value. Often, the cell membrane is lysed with a detergent like digitonin or SDS to ensure complete access of the externally added Mg²⁺ to the intracellular dye. jneurosci.orgberkeley.eduoup.comoup.com
Determination of Rmin: Following the Rmax measurement, a strong Mg²⁺ chelator, such as EDTA, is added in a concentration sufficient to remove all Mg²⁺ from the dye, resulting in the Rmin value. oup.comoup.com
The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
[Mg²⁺]i is the intracellular free magnesium concentration.
Kd is the effective dissociation constant of Mag-fura-2 for Mg²⁺.
R is the experimentally measured 340/380 fluorescence ratio.
Rmin is the ratio in the absence of Mg²⁺.
Rmax is the ratio at saturating Mg²⁺ concentrations.
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the ion-free (f) and ion-bound (b) forms of the dye. nih.gov
The dissociation constant (Kd) of Mag-fura-2 for Mg²⁺, a critical parameter in the calibration equation, represents the concentration of Mg²⁺ at which half of the indicator is in its bound form. While the Kd in cell-free solutions is reported to be around 1.9 mM, its effective value within the cell can be influenced by various factors. rsc.orgbiotium.com The intracellular environment, including viscosity, ionic strength, pH, and interactions with cellular proteins, can alter the affinity of the dye for Mg²⁺. fsu.edu
Therefore, determining the effective Kd in situ is crucial for accurate quantification of [Mg²⁺]i. This can be achieved by exposing permeabilized cells to a series of calibration buffer solutions with precisely known free Mg²⁺ concentrations and measuring the corresponding fluorescence ratios. By plotting the ratios against the known Mg²⁺ concentrations, a calibration curve can be generated from which the effective Kd can be derived.
It's important to note that Mag-fura-2 also binds to Ca²⁺, albeit with a much lower affinity (Kd for Ca²⁺ is in the micromolar range). rndsystems.comnih.gov In most resting cells, physiological Ca²⁺ concentrations are typically too low to cause significant interference with Mg²⁺ measurements. thermofisher.com However, under conditions where intracellular Ca²⁺ levels might rise substantially, the potential for cross-reactivity should be considered. fsu.edu
Table 2: Compound Names
| Compound Name |
|---|
| 4-bromo A-23187 |
| BAPTA |
| Calcium |
| Digitonin |
| EDTA |
| Fura-2 |
| Fura-2-acetoxymethyl ester |
| Ionomycin |
| Mag-fura-2 |
| Mag-fura-2-acetoxymethyl ester |
| Magnesium |
| Pluronic F-127 |
Research Applications of Mag Fura 2 Acetoxymethyl Ester in Cellular Magnesium Dynamics
Measurement of Free Intracellular Magnesium Concentration ([Mg²⁺]i)
Mag-fura-2 AM is widely employed to determine the concentration of free intracellular magnesium ([Mg²⁺]i), a critical parameter in numerous cellular processes. The acetoxymethyl ester form allows the molecule to readily cross cell membranes, whereupon intracellular esterases cleave the AM group, trapping the active Mag-fura-2 inside the cell. interchim.fraatbio.com
Baseline Magnesium Homeostasis in Various Cell Types
Researchers have utilized Mag-fura-2 to establish baseline [Mg²⁺]i in a diverse range of cell types, revealing that typical resting concentrations are maintained within a narrow range.
Neurons: In cultured dorsal root ganglion neurons, the resting cytoplasmic magnesium concentration was measured to be approximately 0.68 mM. nih.gov Interestingly, a significant difference was observed between the cytoplasm and the nucleus, with the nuclear concentration being considerably lower at 0.11 mM. nih.gov
Bacteria: Studies in Salmonella enterica have successfully employed Mag-fura-2 to determine intracellular magnesium levels. Under resting conditions in a nominally magnesium-free buffer, the [Mg²⁺]i of wild-type bacterial cells was found to be 0.9 mM. nih.govresearchgate.net
Myocytes: In cardiac cells, intracellular free Mg²⁺ levels have been reported to be in the range of 0.5 to 1.2 mM. interchim.fr
Table 1: Baseline Free Intracellular Magnesium Concentrations Measured with Mag-fura-2
| Cell Type | Cellular Compartment | Baseline [Mg²⁺]i (mM) |
|---|---|---|
| Dorsal Root Ganglion Neurons | Cytoplasm | 0.68 |
| Dorsal Root Ganglion Neurons | Nucleus | 0.11 |
| Salmonella enterica | Cytoplasm | 0.9 |
Dynamic Changes in [Mg²⁺]i in Response to Physiological and Pathophysiological Stimuli
A key application of Mag-fura-2 is the real-time monitoring of changes in [Mg²⁺]i in response to various stimuli.
In cultured neurons, depolarization induced by a high concentration of potassium chloride (60 mM KCl) led to a significant and rapid increase in cytoplasmic Mg²⁺ concentration, rising from a baseline of 0.68 mM to 1.52 mM. nih.gov This response was transient, with the Mg²⁺ level showing a swift recovery even while the depolarizing stimulus was present. nih.gov This is in contrast to the sustained elevation of calcium under similar conditions. nih.gov Further investigation revealed that the rise in intracellular calcium precedes the increase in magnesium, suggesting a "calcium-induced magnesium release" mechanism. nih.gov
In Salmonella enterica, increasing the external magnesium concentration ([Mg²⁺]e) causes a rapid influx of Mg²⁺, with the [Mg²⁺]i saturating at approximately 1.5 mM within seconds when the external concentration is 20 mM. nih.govresearchgate.net This rapid uptake is dependent on the presence of specific magnesium transport proteins. nih.govresearchgate.net
Investigating Mitochondrial Magnesium Homeostasis
The role of mitochondria in cellular magnesium homeostasis is a critical area of research, and Mag-fura-2 has been adapted to probe the magnesium dynamics within this organelle.
Direct Measurement of Mitochondrial Free Magnesium ([Mg²⁺]m)
By loading isolated mitochondria with this compound, researchers can directly measure the free magnesium concentration within the mitochondrial matrix ([Mg²⁺]m). nih.gov The basal [Mg²⁺]m in isolated yeast mitochondria has been determined to be approximately 0.69 ± 0.05 mM in a nominally Mg²⁺-free medium. nih.gov This value is comparable to the range of 0.5–0.8 mM reported for isolated beef or rat heart mitochondria. nih.gov
Role of Specific Magnesium Transporters (e.g., Mrs2p, CorA) in Mitochondrial and Cellular Uptake
Mag-fura-2 has been instrumental in elucidating the function of key magnesium transporters.
Mrs2p: In yeast mitochondria, Mrs2p has been identified as a major component of the magnesium influx system. nih.gov Overexpression of Mrs2p leads to a five-fold increase in the rate of Mg²⁺ influx into isolated mitochondria, while deletion of the MRS2 gene abolishes this high-capacity uptake. nih.gov This influx is driven by the mitochondrial membrane potential. nih.gov In HeLa cells, knockdown of MRS2 resulted in a decrease in mitochondrial Mg²⁺ and a corresponding increase in cytosolic Mg²⁺, as measured by Mag-fura-2. nih.gov
CorA: In bacteria such as Salmonella enterica, CorA is the primary Mg²⁺ transport protein. nih.govresearchgate.net Mag-fura-2 measurements have shown that cells lacking CorA, along with other transporters MgtA and MgtB, fail to exhibit the rapid increase in [Mg²⁺]i upon an increase in external magnesium. nih.govresearchgate.net Conversely, overexpression of corA in these mutant cells increased Mg²⁺ uptake rates by more than 15-fold. nih.govresearchgate.net The membrane potential is the driving force for this CorA-mediated uptake. nih.govresearchgate.net
Table 2: Effect of Transporter Expression on Mitochondrial Magnesium Influx
| Transporter | Organism/Cell Type | Experimental Condition | Effect on Mg²⁺ Influx |
|---|---|---|---|
| Mrs2p | Yeast Mitochondria | Overexpression | 5-fold increase |
| Mrs2p | Yeast Mitochondria | Gene Deletion | Abolished high-capacity influx |
Linkages between Mitochondrial Magnesium and Cellular Energy Metabolism and Stress Vulnerability
The concentration of magnesium within the mitochondria is intrinsically linked to cellular energy production and the ability of cells to withstand stress. Using Mag-fura-2, studies have shown that dysregulation of mitochondrial Mg²⁺ homeostasis, for instance through the knockdown of the Mrs2 transporter, disrupts ATP production. nih.gov This disruption is associated with a shift in mitochondrial energy metabolism and changes in mitochondrial morphology. nih.gov Furthermore, the knockdown of Mrs2 was found to sensitize cells to cellular stress. nih.gov
Magnesium Fluxes and Transport Mechanisms
The ability to dynamically measure intracellular Mg²⁺ with Mag-fura-2 has been instrumental in characterizing the various pathways that govern magnesium homeostasis. These include channels and transporters responsible for both the influx and efflux of Mg²⁺ across the plasma membrane and the membranes of intracellular organelles.
Characterization of Magnesium Uptake and Efflux Pathways
Mag-fura-2 has been pivotal in identifying and characterizing several key players in magnesium transport. In prokaryotes, studies utilizing Mag-fura-2 in Salmonella enterica have solidified the role of the CorA transporter as the primary conduit for Mg²⁺ uptake. In cells lacking the CorA, MgtA, and MgtB transport proteins, a rapid increase in intracellular Mg²⁺ following an elevation in external Mg²⁺ was absent, unlike in wild-type cells nih.gov. Conversely, overexpression of CorA resulted in a more than 15-fold increase in the rate of Mg²⁺ uptake nih.gov.
In eukaryotic cells, Mag-fura-2 has been instrumental in delineating the functions of various transporters. The Na⁺/Mg²⁺ exchanger, a key efflux mechanism, has been extensively studied. Research on synaptosomes loaded with Mag-fura-2 demonstrated that reversing the Na⁺ gradient led to an increase in intracellular Mg²⁺, confirming the exchanger's activity nih.gov. Similarly, in rat thymocytes, the exit of Mg²⁺ was shown to be dependent on the presence of extracellular sodium thermofisher.com.
The Transient Receptor Potential Melastatin 7 (TRPM7) channel is another significant pathway for Mg²⁺ influx that has been characterized using Mag-fura-2. In rat ventricular myocytes, inhibitors of TRPM7, such as 2-aminoethoxydiphenyl borate (2-APB), NS8593, and spermine, were shown to reduce the rate of Mg²⁺ influx nih.gov. Furthermore, studies on muscle stem cells have revealed that TRPM7-mediated Mg²⁺ influx is a critical trigger for their activation and proliferation medchemexpress.com.
| Transporter/Channel | Organism/Cell Type | Function | Key Findings with Mag-fura-2 |
| CorA | Salmonella enterica | Mg²⁺ Uptake | Essential for rapid Mg²⁺ influx; overexpression significantly increases uptake rate nih.gov. |
| Na⁺/Mg²⁺ Exchanger | Rat Synaptosomes | Mg²⁺ Efflux | Activity confirmed by observing Mg²⁺ influx upon reversal of the Na⁺ gradient nih.gov. |
| Na⁺/Mg²⁺ Exchanger | Rat Thymocytes | Mg²⁺ Efflux | Mg²⁺ exit is dependent on extracellular Na⁺ thermofisher.com. |
| TRPM7 Channel | Rat Ventricular Myocytes | Mg²⁺ Influx | Influx is inhibited by 2-APB, NS8593, and spermine nih.gov. |
| TRPM7 Channel | Muscle Stem Cells | Mg²⁺ Influx | Essential for the initiation of muscle stem cell activation medchemexpress.com. |
Influence of Membrane Potential on Magnesium Transport
The electrochemical gradient across the cell membrane is a crucial driving force for ion transport. Mag-fura-2 has enabled researchers to directly investigate the influence of membrane potential on Mg²⁺ fluxes.
In the study of S. enterica, the membrane potential was identified as the primary driving force for Mg²⁺ uptake through the CorA transporter. Using Mag-fura-2, it was observed that stimulating Mg²⁺ uptake by increasing the membrane potential with the ionophore nigericin led to a significant influx of the ion. Conversely, dissipating the membrane potential with valinomycin drastically reduced Mg²⁺ uptake nih.gov.
The role of membrane potential in eukaryotic Mg²⁺ transport has also been elucidated. In rat thymocytes, manipulating the membrane potential had distinct effects on the Na⁺/Mg²⁺ exchanger depending on the extracellular Na⁺ concentration. At lower Na⁺ concentrations (10-30 mM), Mg²⁺ efflux was faster at a depolarized membrane potential (-10 mV) compared to a more polarized potential (-84 mV). However, at higher Na⁺ concentrations (50-200 mM), the opposite was observed, with faster efflux occurring at the more polarized potential. These findings, made possible by Mag-fura-2 fluorescence measurements, suggest that the stoichiometry of the Na⁺/Mg²⁺ exchange is dynamic and influenced by both membrane potential and the extracellular Na⁺ concentration thermofisher.com.
| Cell Type | Transporter | Effect of Depolarization | Effect of Hyperpolarization |
| Salmonella enterica | CorA | Decreased Mg²⁺ uptake nih.gov. | Increased Mg²⁺ uptake nih.gov. |
| Rat Thymocytes | Na⁺/Mg²⁺ Exchanger | Increased Mg²⁺ efflux at low extracellular Na⁺ thermofisher.com. | Increased Mg²⁺ efflux at high extracellular Na⁺ thermofisher.com. |
Magnesium Signaling in Cellular Processes
Intracellular Mg²⁺ is not merely a static cofactor but a dynamic signaling molecule that influences a vast array of cellular functions. Mag-fura-2 has been a key technology in unraveling the role of Mg²⁺ in processes ranging from enzymatic reactions and DNA synthesis to muscle contraction.
Magnesium is a critical cofactor for approximately 300 enzymatic reactions, and fluctuations in its intracellular concentration are thought to regulate cellular metabolism nih.gov. The development of Mag-fura-2 has provided a means to explore these regulatory roles in living cells interchim.fr. For instance, it can be used as an indirect indicator of ATP consumption and production, as the majority of intracellular ATP is complexed with Mg²⁺.
In the context of cell growth and proliferation, Mag-fura-2 studies have demonstrated a link between mitogen-induced increases in cytosolic free Mg²⁺ and the initiation of protein and DNA synthesis. The rate of both processes is dependent on the intracellular Mg²⁺ concentration interchim.fr.
The function of muscle cells is also intricately linked to Mg²⁺ homeostasis. In frog skeletal muscle fibers, Mag-fura-2 (also referred to as furaptra) has been used to measure myoplasmic free Mg²⁺ and to understand its regulatory role in muscle function. Furthermore, research on muscle stem cells has shown that a TRPM7-mediated influx of Mg²⁺, as measured by fluorescent indicators, is essential for triggering their activation, a critical step in muscle regeneration medchemexpress.com.
| Cellular Process | Role of Magnesium | Contribution of Mag-fura-2 Studies |
| Enzymatic Reactions | Cofactor for ~300 enzymes; regulates metabolism nih.gov. | Allows for the investigation of Mg²⁺'s influence on these processes in live cells interchim.fr. Can indirectly indicate ATP dynamics. |
| Protein & DNA Synthesis | Mitogen-induced increases in Mg²⁺ are linked to their initiation. Rate is dependent on intracellular Mg²⁺ interchim.fr. | Enabled the correlation between changes in cytosolic free Mg²⁺ and the onset and rate of these fundamental processes interchim.fr. |
| Muscle Contraction & Regeneration | Regulates muscle function and is crucial for the activation of muscle stem cells medchemexpress.com. | Used to measure myoplasmic Mg²⁺ in skeletal muscle fibers and to demonstrate the necessity of Mg²⁺ influx for muscle stem cell activation medchemexpress.com. |
Research Applications of Mag Fura 2 Acetoxymethyl Ester in Intracellular Calcium Dynamics
Measurement of High-Range Intracellular Calcium ([Ca2+]i)
The relatively low affinity of Mag-fura-2 for Ca2+, with a dissociation constant (Kd) in the micromolar range (around 25-53 µM), makes it an ideal probe for measuring high concentrations of intracellular calcium that would saturate high-affinity indicators like Fura-2. frontiersin.orgrndsystems.comnih.govberkeley.edu This characteristic is crucial for understanding physiological and pathological processes involving large and rapid changes in [Ca2+]i.
Exploitation of Cross-Reactivity for Micromolar Calcium Detection
Although primarily a magnesium indicator, the cross-reactivity of Mag-fura-2 with calcium ions is exploited for the detection of [Ca2+] in the micromolar range. nih.govchemie-brunschwig.ch Studies have shown that Mag-fura-2 can effectively report on [Ca2+] levels greater than 5 µM. berkeley.edu This capability allows researchers to investigate cellular events where calcium concentrations rise significantly above the typical resting levels of around 100 nM. frontiersin.org For instance, in studies of excitotoxic neuronal death, low-affinity indicators like Mag-fura-2 were able to report micromolar [Ca2+]i elevations during lethal exposures to NMDA, a feat that high-affinity indicators like Fura-2 could not accurately capture due to saturation. jneurosci.org
However, it is important to note that the Ca2+ binding affinity of Mag-fura-2 can be influenced by factors such as pH, which necessitates careful calibration and interpretation of results, especially when studying specific subcellular compartments with distinct ambient pH. nih.gov
Studies of Rapid Calcium Transients and Spikes
The lower affinity of Mag-fura-2 makes it particularly well-suited for resolving rapid and transient increases in [Ca2+], often referred to as calcium spikes. biotium.combiotium.com High-affinity indicators can remain saturated during these events, obscuring the true kinetics of the calcium signal. In contrast, Mag-fura-2 provides a more accurate representation of these fast changes. Research has demonstrated that neuronal Ca2+ transients detected by low-affinity indicators, including Mag-fura-2, are significantly more rapid than those reported by higher-affinity indicators. thermofisher.com This has been instrumental in studying phenomena like quantal Ca2+ release from intracellular stores, where submaximal stimuli lead to a rapid but partial release of stored calcium. physiology.org
Investigating Endoplasmic Reticulum (ER) Calcium Homeostasis
The endoplasmic reticulum (ER) is a major intracellular calcium store, with luminal calcium concentrations ([Ca2+]ER) estimated to be in the range of 100 µM to 1 mM. frontiersin.orgnih.gov Mag-fura-2 AM has proven to be a valuable tool for directly probing the calcium dynamics within this organelle.
Direct Measurement of ER Luminal Calcium ([Ca2+]ER)
The acetoxymethyl ester form of Mag-fura-2 allows it to passively cross cell membranes, including the ER membrane. nih.govnih.gov Once inside the cell, it can be hydrolyzed by esterases present in both the cytoplasm and the ER lumen, trapping the active, Ca2+-sensitive form of the dye within these compartments. nih.govnih.govresearchgate.net This allows for the direct measurement of [Ca2+]ER.
To isolate the ER signal from the cytosolic signal, a common technique involves permeabilizing the plasma membrane with a mild detergent like digitonin (B1670571) or saponin. berkeley.edunih.govcam.ac.uk This releases the cytosolic dye while leaving the dye trapped within the ER intact, enabling specific measurement of luminal calcium changes. berkeley.educam.ac.uk This approach has been successfully used to monitor [Ca2+]ER in various cell types, including gastric glands and BHK-21 cells. berkeley.eduresearchgate.net
Role of ER-Resident Esterases in Dye Localization
The accumulation of the active form of Mag-fura-2 within the endoplasmic reticulum is dependent on the activity of ER-resident esterases. researchgate.netcam.ac.ukrupress.org These enzymes cleave the acetoxymethyl ester groups from the this compound molecule, rendering it membrane-impermeable and effectively trapping it within the ER lumen. nih.govresearchgate.net This enzymatic activity is crucial for achieving a sufficient concentration of the indicator within the ER to allow for reliable fluorescence measurements. nih.gov In some experimental systems, the endogenous esterase activity may not be sufficient for optimal dye loading. To overcome this, a technique called targeted-esterase-induced dye loading (TED) has been developed, where a carboxylesterase is specifically targeted to the ER lumen to enhance the trapping of the AM-ester form of low-affinity Ca2+ indicators like Mag-fura-2. nih.gov
Calcium Release from Inositol (B14025) 1,4,5-Trisphosphate (IP3)-Sensitive Stores
Mag-fura-2 has been instrumental in studying the release of calcium from IP3-sensitive stores, which are primarily located in the endoplasmic reticulum. berkeley.eduphysiology.org By directly measuring the decrease in [Ca2+]ER, researchers can monitor the activity of the IP3 receptor (IP3R) channel. For example, studies in permeabilized HSY cells used luminal Mag-fura-2 to demonstrate that the activity of the IP3-sensitive channel is regulated by the calcium concentration within the store itself. nih.govpsu.edu As the store becomes depleted of Ca2+, the sensitivity of the IP3R to IP3 decreases. nih.gov
Furthermore, Mag-fura-2 has been used to directly observe IP3-induced calcium release in permeabilized cells, which can be blocked by the IP3R antagonist heparin. tandfonline.com This has provided direct evidence for the role of the IP3R in mediating calcium release from the ER. tandfonline.com
Interactive Data Table: Properties of Mag-fura-2
| Property | Value | Source(s) |
| Ca2+ Dissociation Constant (Kd) | ~25-53 µM | frontiersin.orgrndsystems.comnih.govberkeley.edu |
| Mg2+ Dissociation Constant (Kd) | 1.9 mM | biotium.combiotium.com |
| Excitation Maxima (Ca2+-bound) | ~330-335 nm | biotium.combiotium.com |
| Excitation Maxima (Ca2+-free) | ~363-369 nm | biotium.combiotium.com |
| Emission Maximum | ~510-511 nm | rndsystems.combiotium.com |
Interplay between ER Calcium and Cellular Stress Responses
Mag-fura-2-acetoxymethyl ester serves as a critical tool for investigating the calcium concentration within the endoplasmic reticulum (ER), a key organelle in cellular calcium homeostasis. The acetoxymethyl ester (AM) form of the dye allows it to permeate the cell membrane and accumulate within intracellular compartments, including the ER. nih.gov Once inside, cellular esterases cleave the AM groups, trapping the active, calcium-sensitive form, Mag-fura-2. nih.govwikipedia.org This compartmentalization has proven useful for directly monitoring the calcium stores within the ER. thermofisher.comberkeley.edu
Disruption of the high calcium concentration normally maintained within the ER can impair the function of calcium-dependent chaperones, such as BiP, which are essential for proper protein folding. nih.gov This impairment leads to the accumulation of structurally abnormal proteins, a state known as ER stress, which can ultimately trigger cell death. nih.gov The use of Mag-fura-2 allows researchers to directly measure the free calcium concentration within these internal stores. For instance, in gastric epithelial cells, stimulation with a cholinergic agonist resulted in a decrease in the Mag-fura-2 fluorescence ratio, indicating a release of calcium from an internal compartment. berkeley.edu This technique enables the study of specific ER-related processes, such as the effects of inositol 1,4,5-trisphosphate (InsP3), which causes a dose-dependent release of calcium from this store, an effect that can be blocked by the antagonist heparin. berkeley.edu Furthermore, the refilling of these stores is an ATP-dependent process that is inhibited by thapsigargin, a specific inhibitor of the ER's Ca-ATPase pump. berkeley.edu By providing a direct window into the ER lumen's calcium levels, Mag-fura-2 is instrumental in elucidating the mechanisms linking ER calcium depletion to the induction of cellular stress responses.
Calcium Signaling in Specific Biological Contexts
Neurological and Neuronal Calcium Dynamics
Mag-fura-2-acetoxymethyl ester is extensively applied in neuroscience to study calcium dynamics in environments with high calcium concentrations, such as the ER, and to monitor rapid calcium transients that might be underestimated by higher-affinity indicators. thermofisher.comnih.gov Abnormalities in calcium signaling are implicated in various neurological conditions, including neurodegeneration. nih.gov The dye's lower affinity for Ca²⁺ makes it suitable for quantifying large increases in intracellular calcium ([Ca²⁺]i) that occur during significant neuronal events. thermofisher.comnih.gov
Research using Mag-fura-2/AM has provided direct measurements of ER Ca²⁺ concentrations in neurons. ahajournals.org One study on sympathetic neurons from young prehypertensive rats found that the ER calcium content was significantly greater compared to normotensive controls, indicating abnormal intracellular calcium homeostasis in the early stages of hypertension. ahajournals.org Another study in cultured dorsal root ganglion neurons used Mag-fura-2 to measure intracellular magnesium concentration and observed that depolarization-induced elevation of Ca²⁺ causes a subsequent increase in cytoplasmic Mg²⁺. nih.gov Because the off-rates for Ca²⁺ binding are much faster for Mag-fura-2 compared to indicators like Fura-2, it can monitor action potentials in nerve terminals with minimal kinetic delay. thermofisher.com
Below is a table summarizing key research findings using Mag-fura-2 in neuronal contexts.
| Cell Type | Research Focus | Key Finding with Mag-fura-2 | Reference |
|---|---|---|---|
| Cultured Sympathetic Neurons (Rat) | ER Calcium in Prehypertensive State | Direct measurement showed a significantly greater ER Ca2+ content in neurons from prehypertensive rats compared to controls. | ahajournals.org |
| Cultured Dorsal Root Ganglion Neurons (Rat) | Interplay of Mg2+ and Ca2+ | Measured cytoplasmic Mg2+ concentration at rest (0.68 mM) and during depolarization (1.52 mM), showing a Ca2+-induced Mg2+ increase. | nih.gov |
| General Neuronal Applications | Detection of Rapid Ca2+ Transients | Neuronal Ca2+ transients detected by mag-fura-2 are significantly more rapid than those reported by higher-affinity indicators like fura-2. | thermofisher.com |
Calcium Regulation in Muscle Contraction and Secretion
In muscle physiology, the regulation of calcium within the sarcoplasmic reticulum (SR), the muscle cell's equivalent of the ER, is fundamental to contraction and relaxation. nih.govpsu.edu Mag-fura-2-acetoxymethyl ester is a valuable probe for these studies because it localizes to the SR, allowing for direct measurement of the lumenal calcium concentration ([Ca²⁺]lum). nih.govnih.gov Transient increases in cytosolic calcium, released from the SR, are necessary for many biological phenomena, including muscle contraction. nih.gov
In single smooth muscle cells, Mag-fura-2 has been used to measure the free [Ca²⁺] within the SR. nih.gov After loading cells with the dye's AM ester, the indicator becomes trapped in compartments with high calcium concentrations, such as the SR. nih.gov Researchers have used this to determine a resting mean [Ca²⁺]SR of 154 µM in these cells and to observe that the Mag-fura-2 signal responds to caffeine (B1668208) and thapsigargin, substances known to affect SR calcium release and uptake, respectively. nih.gov Such measurements are crucial for understanding how the SR calcium load influences local calcium release events known as "Ca²⁺ sparks," which are important signals in muscle cells. nih.gov Similarly, in skeletal muscle, Mag-fura-2 has been used to monitor rapid changes in [Ca²⁺]lum during calcium uptake and release, revealing the intrinsic properties of the SR Ca²⁺ pump and the Ca²⁺ release channel (ryanodine receptor). nih.gov
The table below details specific research findings related to Mag-fura-2 in muscle cells.
| Cell Type | Organelle Studied | Key Finding with Mag-fura-2 | Reference |
|---|---|---|---|
| Single Smooth Muscle Cells | Sarcoplasmic Reticulum (SR) | The resting mean free [Ca2+] in the SR was determined to be 154 µM. The dye signal responded to caffeine and thapsigargin, confirming its localization and utility. | nih.gov |
| Skeletal Muscle Microsomes | Sarcoplasmic Reticulum (SR) | Allowed for monitoring of rapid changes in lumenal [Ca2+] during uptake and release, showing characteristics of the Ca2+ pump and release channels. | nih.gov |
| General Muscle and Nerve Function | Cytosol and ER/SR | Transient increases in cytosolic Ca2+, originating from stores like the SR, are essential for muscle contraction and neurotransmission. Mag-fura-2 helps study these stores. | nih.gov |
Comparative Studies and Future Directions in Fluorescent Ion Sensing
Comparison with Other Fluorescent Magnesium Indicators
Mag-fura-2, also known as furaptra, was one of the first fluorescent indicators developed for the detection of intracellular magnesium (Mg²⁺). jle.comrsc.org Its design was derived from calcium (Ca²⁺) probes and utilizes an o-aminophenol-N, N, O-triacetic acid (APTRA) binding site. jle.comrsc.org Upon binding to Mg²⁺, Mag-fura-2 exhibits a shift in its excitation wavelength, allowing for ratiometric measurements. thermofisher.comrsc.org It is excited by UV light and has a dissociation constant (Kd) for Mg²⁺ of approximately 1.9 mM. jle.comthermofisher.combiotium.com This makes it suitable for measuring Mg²⁺ concentrations typically found in cells, which range from 0.1 mM to 6 mM. thermofisher.com
Several other fluorescent indicators for Mg²⁺ have since been developed, each with distinct characteristics.
Mag-indo-1: Similar to Mag-fura-2 in its structural basis, Mag-indo-1 also undergoes a spectral shift upon Mg²⁺ binding. thermofisher.comrsc.org However, it exhibits a shift in both its excitation and emission wavelengths. thermofisher.comrsc.org With a slightly higher Kd for Mg²⁺ of 2.7 mM, Mag-indo-1 is better suited for detecting higher spikes in intracellular Mg²⁺ concentration. thermofisher.comrsc.org While the excitation-ratioable nature of Mag-fura-2 is advantageous for fluorescence microscopy, the emission-ratioable property of Mag-indo-1 makes it preferable for flow cytometry. thermofisher.com
Magnesium Green™ and Mag-fluo-4: These indicators are excitable by visible light, a key advantage for applications like confocal laser-scanning microscopy. thermofisher.com Unlike the ratiometric indicators, Magnesium Green™ and Mag-fluo-4 show a significant increase in fluorescence intensity upon binding Mg²⁺, with minimal shift in wavelength. thermofisher.comthermofisher.com Mag-fluo-4, in particular, offers a more sensitive fluorescence response to Mg²⁺ binding compared to Magnesium Green™, which is a considerable benefit given the typically small physiological fluctuations in intracellular Mg²⁺. thermofisher.com
Table 1: Comparison of Fluorescent Magnesium Indicators
| Indicator | Excitation Type | Key Characteristics | Kd for Mg²⁺ | Primary Application |
|---|---|---|---|---|
| Mag-fura-2 | UV, Ratiometric (Excitation) | Derived from Fura-2 structure; excitation wavelength shifts with Mg²⁺ binding. | 1.9 mM jle.comthermofisher.combiotium.com | Fluorescence Microscopy thermofisher.com |
| Mag-indo-1 | UV, Ratiometric (Emission) | Similar to Indo-1; both excitation and emission wavelengths shift. | 2.7 mM thermofisher.comrsc.org | Flow Cytometry thermofisher.com |
| Magnesium Green™ | Visible Light, Intensity-based | Fluorescence intensity increases with Mg²⁺ binding. | Higher affinity than Mag-fura-2 and Mag-indo-1 rsc.org | Confocal Microscopy thermofisher.com |
| Mag-fluo-4 | Visible Light, Intensity-based | Analog of Fluo-4; greater fluorescence enhancement than Magnesium Green™. | 4.7 mM thermofisher.com | Confocal Microscopy, detecting small Mg²⁺ changes thermofisher.com |
Comparison with Other Fluorescent Calcium Indicators (e.g., Fura-2, Mag-Fluo-4, BTC)
While designed as a magnesium indicator, Mag-fura-2 also binds to calcium, a property that allows its use as a low-affinity Ca²⁺ indicator. biotium.comthermofisher.com This is particularly useful for measuring high transient Ca²⁺ concentrations that can occur during cellular signaling events. biotium.com Its spectral properties closely resemble those of the high-affinity Ca²⁺ indicator, Fura-2. aatbio.comsigmaaldrich.comaatbio.com
Fura-2: A widely used ratiometric Ca²⁺ indicator, Fura-2 is highly sensitive to Ca²⁺ changes and can measure a broad range of concentrations. syronoptics.combiotium.com It is excited at two different wavelengths (around 340 nm and 380 nm), and the ratio of the fluorescence intensities provides an accurate measurement of Ca²⁺ levels, minimizing issues like dye concentration and cell thickness. syronoptics.comamerigoscientific.com However, Fura-2's high affinity for Ca²⁺ can lead to underestimation of high intracellular Ca²⁺ levels. thermofisher.com In contrast, the lower affinity of Mag-fura-2 makes it more suitable for these high-concentration scenarios. thermofisher.com
Mag-Fluo-4: This indicator, an analog of Fluo-4, is essentially non-fluorescent in the absence of divalent cations but shows a strong fluorescence enhancement upon binding either Mg²⁺ or Ca²⁺. thermofisher.comnih.gov It has been used to measure Ca²⁺ levels within the endoplasmic reticulum (ER). nih.gov While the time course of its fluorescence change is similar to that of Mag-fura-2 (furaptra), Mag-fluo-4 provides a larger signal-to-noise ratio. nih.gov However, its fluorescence is likely more sensitive to variations in Mg²⁺ concentration. nih.gov
BTC (benzothiazole coumarin): BTC is a ratiometric Ca²⁺ indicator that shifts its excitation maximum from approximately 480 nm to 400 nm upon binding Ca²⁺. thermofisher.com Its moderate affinity for Ca²⁺ allows for the accurate quantification of high intracellular Ca²⁺ levels that are often underestimated by Fura-2. thermofisher.com However, BTC has limitations, including a modest dynamic range upon Ca²⁺ binding, susceptibility to photodamage, and sensitivity to pH changes. nih.govcncb.ac.cn
Advantages and Limitations in Specific Research Contexts
The choice between Mag-fura-2 and other Ca²⁺ indicators depends heavily on the specific experimental question.
Advantages of Mag-fura-2:
Measuring High Ca²⁺ Concentrations: Due to its lower affinity for Ca²⁺ (Kd ≈ 25 µM), Mag-fura-2 is well-suited for measuring high, transient Ca²⁺ concentrations, such as those occurring during Ca²⁺ spikes, which would saturate high-affinity indicators like Fura-2. biotium.comnih.gov
Ratiometric Measurements: Like Fura-2, Mag-fura-2 is a ratiometric dye, which allows for more accurate and reliable measurements that are less susceptible to artifacts like uneven dye loading or changes in cell thickness. thermofisher.comaatbio.com
Limitations of Mag-fura-2:
Magnesium Interference: A significant limitation is that Mag-fura-2 also binds Mg²⁺, and the resulting fluorescence changes are nearly indistinguishable from those caused by Ca²⁺ binding. nih.gov This can complicate the interpretation of data, especially in environments with fluctuating Mg²⁺ levels. nih.gov
Lower Sensitivity for Basal Ca²⁺: Its lower affinity for Ca²⁺ makes it less suitable for detecting subtle or small changes in resting intracellular Ca²⁺ levels compared to high-affinity indicators. syronoptics.com
Table 2: Dissociation Constants (Kd) of Various Indicators for Ca²⁺ and Mg²⁺
| Indicator | Kd for Ca²⁺ | Kd for Mg²⁺ | Primary Use |
|---|---|---|---|
| Mag-fura-2 | ~20-25 µM nih.govnih.govrndsystems.com | 1.9 mM jle.comthermofisher.combiotium.com | High [Ca²⁺], [Mg²⁺] |
| Fura-2 | ~135-224 nM thermofisher.com | High | Low/Basal [Ca²⁺] |
| Mag-Fluo-4 | ~22 µM thermofisher.comnih.gov | 4.7 mM thermofisher.com | High [Ca²⁺], [Mg²⁺] |
| BTC | ~7-12 µM thermofisher.comnih.gov | >10 mM nih.gov | High [Ca²⁺] |
| Fura-2FF | ~6 µM nih.gov | >10 mM nih.gov | Low-affinity [Ca²⁺] |
Considerations for Ion Selectivity and Interference from Competing Ions
A critical factor in the use of any fluorescent ion indicator is its selectivity for the target ion over other competing ions present in the cellular environment.
Magnesium vs. Calcium: The primary challenge with Mag-fura-2 is its dual sensitivity to both Mg²⁺ and Ca²⁺. thermofisher.comnih.gov While its affinity for Ca²⁺ is much higher than for Mg²⁺, the relatively high intracellular concentration of free Mg²⁺ (0.5-1.2 mM in cardiac cells) can interfere with Ca²⁺ measurements. thermofisher.com In contrast, indicators like Fura-2FF exhibit negligible Mg²⁺ sensitivity, making them less prone to such interference. thermofisher.com
Other Divalent Cations: Like many other indicators based on the Fura-2 structure, Mag-fura-2 can also bind to other divalent metal ions such as zinc (Zn²⁺) and cadmium (Cd²⁺). nih.govcncb.ac.cn This can be a source of interference in experiments where the concentrations of these ions may change. researchgate.net In some cases, chelators like TPEN are used to minimize interference from Zn²⁺. researchgate.net BTC is unique in that spectral differences are apparent between its binding to Ca²⁺ and other metal ions, suggesting it could potentially be used as a fluorescent Zn²⁺ indicator. nih.govcncb.ac.cn
Advanced Methodologies for Dye Delivery and Localization
The effective use of Mag-fura-2-acetoxymethyl ester and similar indicators relies on their successful delivery into the cell and localization to the desired subcellular compartment.
Targeted Esterase-Induced Dye Loading
A significant challenge in using acetoxymethyl (AM) ester forms of indicators is ensuring their efficient hydrolysis and trapping within specific organelles, such as the endoplasmic reticulum (ER). nih.gov The natural esterase activity within the ER may not be sufficient for this purpose. nih.gov
To address this, the Targeted-Esterase-Induced Dye Loading (TED) method has been developed. nih.govnih.govjove.com This technique involves the overexpression of a recombinant carboxylesterase (CES) that is specifically targeted to the lumen of the ER. nih.govresearchgate.net This engineered increase in local esterase activity facilitates the efficient cleavage of the AM ester groups from low-affinity Ca²⁺ indicators like Mag-fura-2-AM, Fluo-5N-AM, or Mag-Fluo-4-AM. nih.govnih.govjove.com The resulting hydrophilic, fluorescent form of the dye is then effectively trapped within the ER lumen, allowing for direct visualization of Ca²⁺ dynamics within this organelle. nih.govnih.gov
Recent advancements in TED technology include the fusion of the carboxylesterase with a red fluorescent protein, enabling simultaneous two-color imaging where the ER structure is visualized in red while the Ca²⁺ dynamics are monitored with the green-fluorescing indicator. nih.govnih.gov
Strategies for Reducing Signal Contamination from Other Subcellular Compartments
When measuring ion concentrations in a specific organelle, it is crucial to minimize signal contamination from the cytosol or other compartments where the dye may also accumulate. psu.edu Several strategies are employed to achieve this:
Permeabilization and Washout: One approach involves selectively permeabilizing the plasma membrane with a mild detergent like digitonin (B1670571). berkeley.edu This allows the cytosolic pool of the dye to be washed out, leaving behind the indicator that is trapped within intact organelles like the ER. berkeley.edu
Patch-Pipette Dialysis: In this technique, a patch pipette is used to dialyze the cytosol, effectively washing out any remaining cytosolic indicator. nih.gov This can be combined with the loading of a different, high-affinity indicator into the cytosol, enabling the simultaneous recording of signals from both the cytosol and the targeted organelle. nih.gov
Confocal Microscopy: The use of confocal microscopy provides optical sectioning, which helps to spatially resolve the fluorescence signal originating from different subcellular regions, thereby reducing out-of-focus contamination. nih.gov
By employing these advanced loading and imaging techniques, researchers can more accurately measure and interpret the dynamics of ions like Mg²⁺ and Ca²⁺ within specific subcellular compartments using indicators such as Mag-fura-2-acetoxymethyl ester.
Emerging Research Areas and Potential Novel Applications in Cellular Ion Biology
The landscape of cellular ion biology is continually evolving, driven by technological advancements in fluorescent probe design and imaging modalities. While foundational indicators like Mag-fura-2-acetoxymethyl ester have been instrumental in establishing the roles of ions such as magnesium in bulk cytosolic measurements, the frontier of research is pushing towards greater specificity, resolution, and integration with complex biological questions. frontiersin.orgoup.com Emerging research areas are focused on moving beyond whole-cell averages to explore the intricate spatiotemporal dynamics of ions in subcellular compartments and their dysregulation in disease. rsc.orgnih.govnih.gov
Targeting Subcellular Microdomains: A significant trend is the development of fluorescent probes targeted to specific organelles. nih.gov Understanding ion dynamics within mitochondria, the endoplasmic reticulum, or lysosomes is critical, as these compartments maintain distinct ionic environments crucial for their functions. nih.gov While Mag-fura-2 provides global cytosolic measurements, future applications involve co-loading with organelle-specific probes or the development of new sensors that can be precisely localized. acs.org This allows researchers to dissect the complex interplay between different cellular pools of ions. The use of self-labeling protein tags, such as SNAP-tag and HaloTag, represents a powerful strategy to deliver synthetic indicators to specific proteins of interest, combining the versatility of chemical probes with the targeting precision of genetic methods. acs.org
Advanced and Multiplexed Imaging Modalities: The integration of ion indicators with advanced microscopy techniques is opening new avenues for discovery.
High-Resolution Imaging: Techniques like super-resolution microscopy and two-photon imaging provide unprecedented spatial and temporal detail, allowing the visualization of ion fluxes in microdomains previously beyond observational reach. frontiersin.orguol.de
Photoacoustic (PA) Imaging: This hybrid modality, which combines light excitation with acoustic detection, enables deep tissue imaging at centimeter depths, offering the potential to translate cellular ion studies to whole organisms. frontiersin.org
Simultaneous Multi-Analyte Detection: A growing area of interest is the simultaneous real-time monitoring of multiple analytes. rsc.org For instance, researchers can combine a magnesium indicator with sensors for other ions like calcium or zinc, or with probes for reactive oxygen, nitrogen, and sulfur species (RONSS), to unravel the complex interplay between ion signaling and redox homeostasis in pathological conditions. rsc.orgcncb.ac.cn
AI-Enhanced Analysis: Artificial intelligence is transforming fluorescence microscopy by improving image quality, denoising signals from low-concentration probes, and performing complex analyses of dynamic cellular processes. abcam.com
Probing Ion Homeostasis in Disease and Toxicology: Abnormal ion homeostasis is a hallmark of many diseases, including neurodegenerative disorders, cancer, and metabolic conditions. rsc.orgnih.gov Fluorescent indicators are increasingly used as tools to understand the pathological role of specific ions. For example, they can be used to screen for environmental toxins or to study the mechanism of drug-induced organ damage by monitoring ion fluctuations in relevant cell types. rsc.orgresearchgate.net The development of probes that can detect disease-specific biomarkers alongside ion concentrations is a key future direction for early diagnosis and pathological research. frontiersin.orgrsc.org
High-Throughput Screening and Drug Discovery: Fluorescent ion indicators are well-suited for high-throughput screening (HTS) assays in drug discovery. frontiersin.org These assays allow for the rapid testing of large compound libraries to identify molecules that modulate ion channel activity or restore ion balance in disease models. frontiersin.orgbio-techne.com This application is crucial for developing novel therapeutics targeting ion transport systems.
Detailed Research Findings: Comparative Selectivity of Ratiometric Indicators
The utility of an ion indicator is defined by its selectivity and the characteristics of its fluorescent response. Mag-fura-2 was developed for measuring magnesium but also responds to calcium. Comparative studies are essential to select the appropriate probe for a given biological question. Research has examined the ionic selectivity of Mag-fura-2 against other low-affinity ratiometric indicators like Fura-2FF and BTC, which is critical for interpreting data in cellular environments where multiple ions fluctuate. cncb.ac.cn
For example, while Fura-2FF shows high specificity for Ca2+, BTC is notable for its significant fluorescent response to Zn2+, suggesting its potential use as a zinc indicator. cncb.ac.cn Mag-fura-2 exhibits sensitivity to both Mg2+ and Ca2+, a factor that must be considered during experimental design. cncb.ac.cn
| Indicator | Analyte Ion | Dissociation Constant (Kd) | Key Characteristics | Reference |
|---|---|---|---|---|
| Mag-fura-2 | Mg2+ | ~1.5 mM | Standard probe for intracellular Mg2+; also sensitive to Ca2+. | cncb.ac.cn |
| Mag-fura-2 | Ca2+ | ~25 µM | Shows significant response to micromolar Ca2+ levels. | cncb.ac.cn |
| Fura-2FF | Ca2+ | ~6 µM | Low-affinity Ca2+ indicator with high specificity and wide dynamic range. | cncb.ac.cn |
| Fura-2FF | Mg2+ | >10 mM | Very low sensitivity to Mg2+, making it suitable for Ca2+ imaging in the presence of Mg2+. | cncb.ac.cn |
| BTC | Ca2+ | ~20 µM | Visible wavelength excitation; modest fluorescence change upon Ca2+ binding. | cncb.ac.cn |
| BTC | Zn2+ | Not specified | Fluorescence increases 6-fold in the presence of Zn2+, suggesting utility as a Zn2+ indicator. | cncb.ac.cn |
Q & A
Q. What experimental design principles from methyl ester synthesis (e.g., transesterification optimization) can be adapted to improve Mag-fura-2 derivatization protocols?
- Methodological Answer : Apply Taguchi orthogonal arrays to optimize reaction parameters (e.g., solvent polarity, catalyst concentration, temperature). For example, in transesterification, a three-level design (e.g., 0.5%, 1.0%, 1.5% catalyst) reduces experimental runs while identifying optimal yield conditions. Use ANOVA to rank parameter contributions (e.g., catalyst type > temperature) and validate via scaled-up synthesis .
Data Contradiction & Validation
Q. How should researchers address discrepancies between Mag-fura-2 data and electrophysiological recordings in the same cell type?
- Methodological Answer : Reconcile differences by assessing temporal resolution (Mag-fura-2’s slow kinetics vs. patch-clamp’s millisecond precision) and spatial sampling (global vs. subcellular Ca²⁺). Use simultaneous dual measurements with low-affinity dyes (e.g., Fluo-4FF) to capture rapid Ca²⁺ transients. Calibrate Mag-fura-2’s dynamic range using buffered Ca²⁺ solutions matching intracellular conditions .
Q. What steps ensure reproducibility when comparing Mag-fura-2 results across laboratories with varying instrumentation?
- Methodological Answer : Standardize excitation/emission settings (e.g., 340/380 nm excitation, 510 nm emission) and report filter bandwidths. Use NIST-traceable calibration slides for microscope intensity normalization. Share raw ratio values (not just [Ca²⁺] calculations) and metadata (e.g., dye lot, loading time) via open-access repositories .
Synthesis & Characterization
Q. Which analytical techniques are critical for verifying Mag-fura-2-acetoxymethyl ester purity and structural integrity post-synthesis?
- Methodological Answer : Employ HPLC-MS to confirm molecular weight (e.g., 753.6 g/mol) and assess purity (>95%). Validate ester hydrolysis kinetics via UV-Vis spectroscopy (λ = 340 nm). Use ¹H/¹³C NMR to confirm acetoxymethyl group integrity and absence of hydrolyzed byproducts (e.g., free carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
